molecular formula C12H21ClN2O B4612345 1-[[4-(Dimethylamino)phenyl]methylamino]propan-2-ol;hydrochloride

1-[[4-(Dimethylamino)phenyl]methylamino]propan-2-ol;hydrochloride

Cat. No.: B4612345
M. Wt: 244.76 g/mol
InChI Key: JMLAVWNIDCWEBZ-UHFFFAOYSA-N
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Description

1-[[4-(Dimethylamino)phenyl]methylamino]propan-2-ol;hydrochloride is a chemical compound that belongs to the class of amino alcohols. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanol backbone. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-(Dimethylamino)phenyl]methylamino]propan-2-ol;hydrochloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-amino-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as chromatography, helps in achieving high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[[4-(Dimethylamino)phenyl]methylamino]propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[[4-(Dimethylamino)phenyl]methylamino]propan-2-ol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Utilized in the development of pharmaceutical formulations, particularly in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[[4-(Dimethylamino)phenyl]methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The dimethylamino group plays a crucial role in binding to these targets, thereby modulating their activity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Dimethylamino-2-propanol: A related compound with similar structural features but lacking the phenyl group.

    4-(Dimethylamino)phenyl isocyanate: Another compound with a dimethylamino group attached to a phenyl ring but with an isocyanate functional group instead of a propanol backbone.

    Methanone, [4-(dimethylamino)phenyl]phenyl-: A compound with a similar dimethylamino-phenyl structure but with a ketone functional group.

Uniqueness

1-[[4-(Dimethylamino)phenyl]methylamino]propan-2-ol;hydrochloride is unique due to its combination of a dimethylamino group, a phenyl ring, and a propanol backbone. This unique structure imparts specific chemical properties that make it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

1-[[4-(dimethylamino)phenyl]methylamino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.ClH/c1-10(15)8-13-9-11-4-6-12(7-5-11)14(2)3;/h4-7,10,13,15H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLAVWNIDCWEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=C(C=C1)N(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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